1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine, also known as BDMP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDMP belongs to the class of piperazine derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学的研究の応用
Factor Xa Inhibition
The molecular structure of human factor Xa complexed with ketopiperazine inhibitors has been studied to design highly potent inhibitors for therapeutic purposes. Sulfonylpiperazinone scaffolds, similar in structure to the query compound, have shown promise in interacting with the S1 pocket of factor Xa through neutral groups, offering new prospects for designing inhibitors with increased oral bioavailability (Maignan et al., 2003).
Anticancer Properties
Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells, indicating potential applications in cancer therapy. These compounds have shown significant reductions in cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated by the activation of p38 (Cumaoğlu et al., 2015).
Antibacterial Activity
Research has been conducted on the synthesis and evaluation of sulfonohydrazide derivatives for their antibacterial properties. These studies have found moderate activity against various bacterial strains, indicating the potential use of similar compounds in developing new antibacterial agents (Siddiqa et al., 2014).
Factor Xa Inhibitors
N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and related compounds have been identified as potent factor Xa inhibitors, showcasing the relevance of sulfonylpiperazine derivatives in anticoagulant therapy. These findings suggest avenues for the development of new therapeutic agents targeting blood coagulation disorders (Jia et al., 2004).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKMRUKEWUAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。